

Initial Investigations into PTA Coordination Chemistry: A Technical Guide

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Compound of Interest

Compound Name:	1,3,5-Triaza-7-phosphaadamantane
Cat. No.:	B1222458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational coordination chemistry of **1,3,5-triaza-7-phosphaadamantane** (PTA). It covers the synthesis of PTA and its transition metal complexes, presents key quantitative data from spectroscopic and crystallographic analyses, and explores the mechanistic insights into its application in anticancer research.

Introduction to 1,3,5-Triaza-7-phosphaadamantane (PTA)

1,3,5-Triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable tertiary phosphine with a rigid cage-like structure analogous to adamantane.^[1] Its unique properties, including its solubility in aqueous media and its electronic and steric characteristics, have made it a versatile ligand in coordination chemistry.^[2] The coordination of PTA to transition metals occurs primarily through its phosphorus atom, leading to the formation of a wide array of complexes with potential applications in catalysis and medicine.^{[3][4]} Of particular interest is the development of ruthenium-PTA complexes, such as RAPTA-C ($[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2(\text{PTA})]$), which have shown promising anticancer and antimetastatic properties.^{[5][6]}

Experimental Protocols

This section details the key experimental procedures for the synthesis of PTA and a representative ruthenium-PTA complex, RAPTA-C.

Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA)

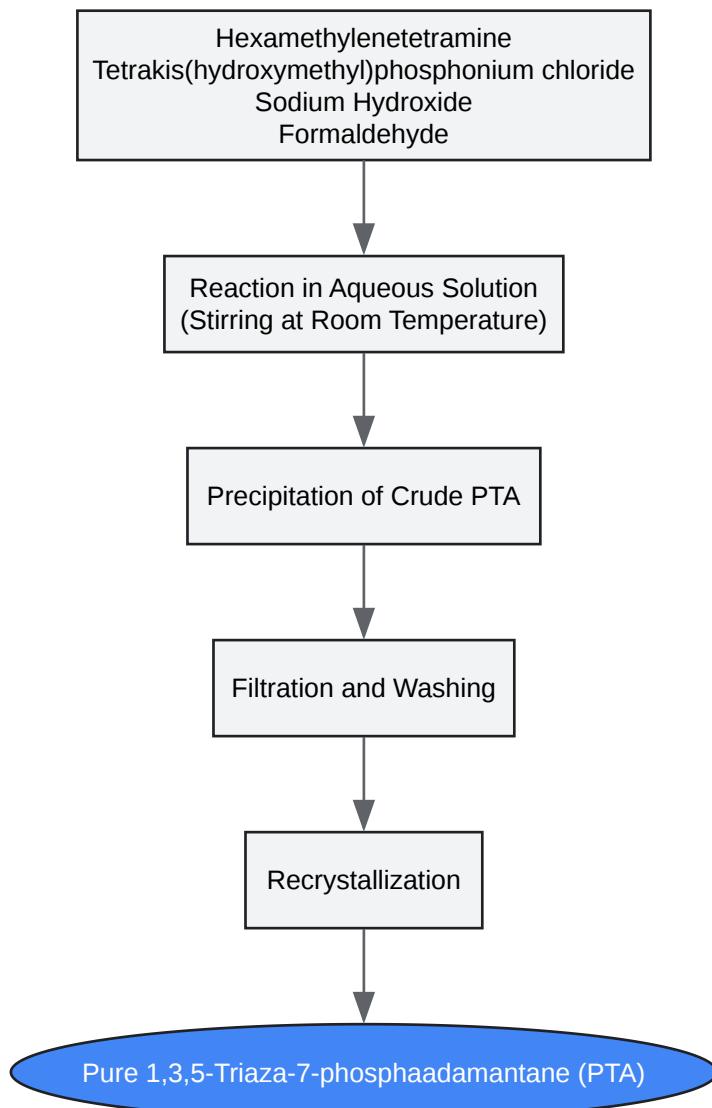
The synthesis of PTA is typically achieved through the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride (THPC) in the presence of a base.[\[1\]](#)

Materials:

- Hexamethylenetetramine (HMTA)
- Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
- Sodium hydroxide (NaOH)
- Formaldehyde (37% aqueous solution)
- Water

Procedure:

- In a well-ventilated fume hood, a solution of sodium hydroxide is prepared by dissolving NaOH in water.
- Hexamethylenetetramine is added to the NaOH solution and stirred until fully dissolved.
- Tetrakis(hydroxymethyl)phosphonium chloride is then added to the stirred solution.
- Finally, formaldehyde solution is added dropwise to the reaction mixture.
- The mixture is stirred at room temperature for a specified period, during which the product precipitates.
- The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., acetone or diethyl ether).
- The crude product is purified by recrystallization from an appropriate solvent system to yield pure **1,3,5-triaza-7-phosphaadamantane**.



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Synthesis Workflow for **1,3,5-Triaza-7-phosphadamantane (PTA)**.

Synthesis of $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2\text{PTA}]$ (RAPTA-C)

RAPTA-C is a well-studied ruthenium-PTA complex with significant anticancer activity.^[7] Its synthesis involves the reaction of the $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2]_2$ dimer with PTA.^[8]

Materials:

- $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2]_2$ dimer
- **1,3,5-Triaza-7-phosphadamantane (PTA)**

- Dichloromethane (CH_2Cl_2) or a similar chlorinated solvent
- Hexane or pentane for precipitation

Procedure:

- The $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2]_2$ dimer and a stoichiometric amount of PTA are dissolved in dichloromethane in a round-bottom flask.
- The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- The progress of the reaction can be monitored by ^{31}P NMR spectroscopy.
- Upon completion, the solvent is removed under reduced pressure to yield a solid residue.
- The crude product is purified by precipitation from the reaction solvent by the addition of a non-polar solvent like hexane or pentane.
- The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford pure $[\text{Ru}(\eta^6\text{-p-cymene})\text{Cl}_2(\text{PTA})]$.

Quantitative Data Presentation

The coordination of PTA to different transition metals leads to characteristic changes in spectroscopic and structural parameters. This section provides a summary of key quantitative data for a range of PTA complexes.

^{31}P NMR Spectroscopic Data

^{31}P NMR spectroscopy is a powerful tool for characterizing PTA complexes, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment.^[9] The coordination of PTA to a metal center generally results in a significant downfield shift of the ^{31}P NMR signal compared to the free ligand.^[10]

Complex	Solvent	^{31}P Chemical Shift (δ , ppm)
Free PTA	D_2O	-97.5
cis-[RuCl ₂ (PTA) ₄]	CDCl_3	-24.1, -59.4
trans-[RuCl ₂ (PTA) ₄]	CDCl_3	-39.5
[RuCp(PTA) ₂ - μ -CN-RuCp(PTA) ₂] ⁺	-	-
[Ni(PTA) ₄]	-	-31.5
[Pd(PTA) ₄]	-	-16.8
[Pt(PTA) ₄]	-	-20.5
[Cu(PTA) ₄] ⁺	-	-30.0
[AuCl(PTA)]	-	-36.1
[HgCl ₂ (PTA)]	-	-38.9
Data compiled from various sources, including [9][10].		

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of PTA complexes, including bond lengths and angles.[11][12][13] The data for a representative ruthenium-PTA complex are presented below.

Complex	Bond/Angle	Value
[RuCp(PTA) ₂ - μ -CN-RuCp(PTA) ₂] ⁺ [14]	Ru-P (Å)	2.243(2) - 2.281(2)
Ru-C(Cp) (Å)		2.19(1) - 2.23(1)
P-Ru-P (°)		90.13(7) - 93.41(7)
C(Cp)-Ru-P (°)		122.9(3) - 128.9(3)
Selected data for the cation of the complex salt.		

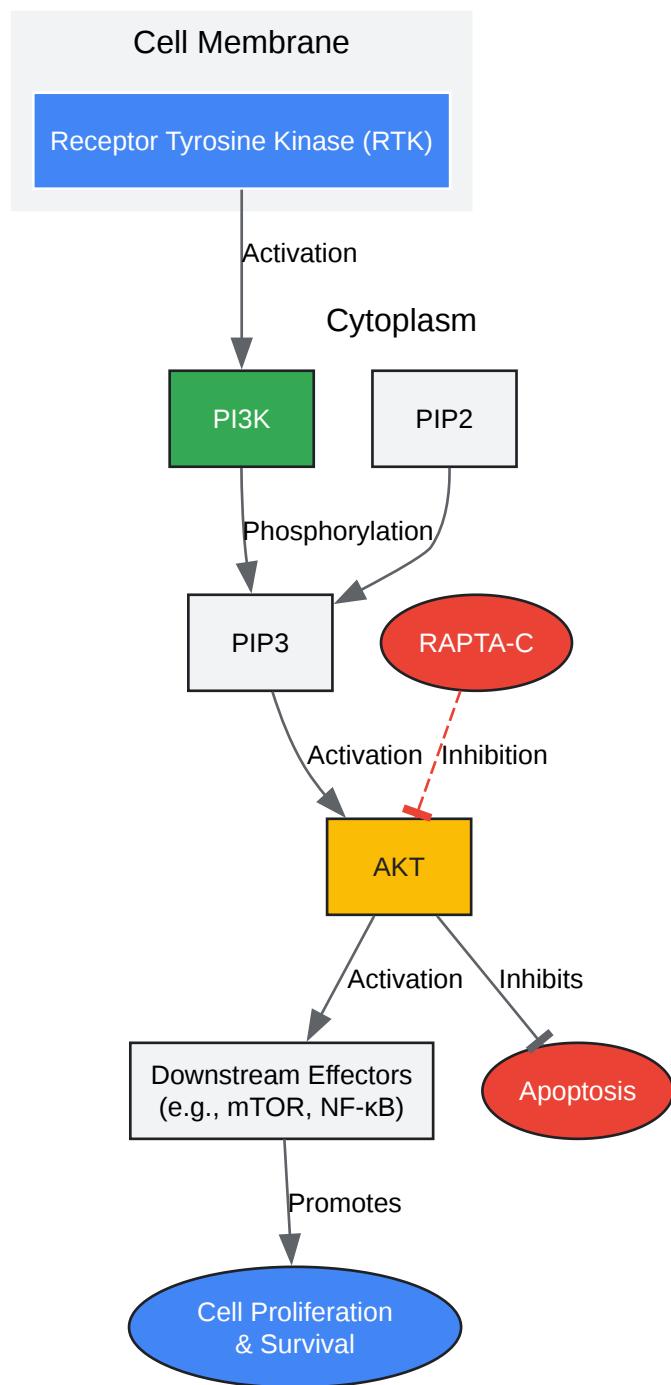
Mechanism of Action of Anticancer PTA Complexes

Ruthenium-PTA complexes, particularly RAPTA-C, have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[\[4\]](#)[\[5\]](#)

Inhibition of the PI3K/AKT Signaling Pathway

One of the proposed mechanisms of action for some ruthenium complexes involves the downregulation of the PI3K/AKT signaling pathway.[\[15\]](#) This pathway is frequently overactivated in many types of cancer and plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis (programmed cell death).

The cellular uptake of RAPTA-C is a critical first step.[\[16\]](#) Once inside the cancer cell, the complex can interact with various intracellular targets. Evidence suggests that ruthenium complexes can inhibit the activity of key proteins in the PI3K/AKT pathway, such as AKT itself.[\[15\]](#) This inhibition leads to a cascade of downstream effects, including the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in the induction of apoptosis in cancer cells.



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Inhibition of the PI3K/AKT Signaling Pathway by RAPTA-C.

Conclusion

The initial investigations into the coordination chemistry of **1,3,5-triaza-7-phosphaadamantane** have laid a robust foundation for its application in diverse fields. The straightforward synthesis of PTA and its ability to form stable complexes with a variety of transition metals have been well-established. Spectroscopic and crystallographic studies have provided valuable quantitative data on the nature of the metal-PTA bond. Furthermore, the exploration of ruthenium-PTA complexes as anticancer agents has revealed promising mechanisms of action, including the inhibition of critical cancer-related signaling pathways. This technical guide serves as a core reference for researchers and professionals in drug development, providing essential protocols, data, and mechanistic insights to facilitate further advancements in this exciting area of coordination chemistry.

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